2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a useful research compound. Its molecular formula is C19H20Cl2N2O4 and its molecular weight is 411.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0800125 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is related to 2-(2,4-dichlorophenoxy) acetic acid (2,4-d), which is a model herbicide . Herbicides typically target plant enzymes or proteins that are essential for growth and survival.
Mode of Action
Herbicides like 2,4-d generally work by mimicking plant growth hormones, causing the plant to grow in an uncontrolled manner leading to its death .
Biochemical Pathways
Herbicides like 2,4-d typically affect the plant’s normal growth and development pathways .
Pharmacokinetics
The water solubility of a related compound, 2-(2,4-dichlorophenoxy)propionic acid, is 829mg/l at 25 ºc , which could influence its bioavailability.
Result of Action
As a herbicide, it would typically result in the death of the targeted plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the volatility and leaching of herbicides can be reduced by using nanocarrier-based formulations . This can improve the use efficiency and reduce the off-target effects of pesticides .
Biochemical Analysis
Biochemical Properties
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with tubulin, a protein that is crucial for microtubule formation . The compound binds to tubulin, disrupting the tubulin-microtubule network, which can lead to cell death through apoptosis
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In lung cells, for example, it has been shown to induce toxicity by disrupting the tubulin-microtubule network . This disruption leads to increased cell death through apoptosis, as evidenced by the increased subG1 population in cell cycle analysis . The compound also affects cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with tubulin . This binding disrupts the microtubule network, leading to cell death via apoptosis. The compound’s interaction with tubulin involves quenching the intrinsic tryptophan fluorescence of tubulin, indicating a strong binding affinity . Additionally, in silico studies suggest that the compound binds between the α and β subunits of tubulin, close to the colchicine binding site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also have significant effects on cellular function . Long-term exposure to the compound in vitro has shown sustained disruption of the microtubule network and continued induction of apoptosis . In vivo studies are needed to further understand the long-term effects and stability of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal toxic effects, while higher doses can lead to significant adverse effects, including damage to the liver, kidneys, and thyroid gland . Threshold effects have been observed, with certain dosages leading to pronounced toxicological outcomes . It is crucial to determine the safe dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism involves conjugation with glucose and other molecules, facilitating its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is taken up by cells and distributed primarily to the cytoplasm, where it exerts its effects on the microtubule network . Its distribution is also influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal components . The compound’s activity and function are closely tied to its localization, as it disrupts the microtubule network and induces apoptosis. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Properties
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-26-9-8-22-18(24)10-13-2-5-15(6-3-13)23-19(25)12-27-17-7-4-14(20)11-16(17)21/h2-7,11H,8-10,12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFRONCEHWMCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.